molecular formula C25H21N3O3S B15003348 2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide

2-[(2-cyanophenyl)sulfanyl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]benzamide

Cat. No.: B15003348
M. Wt: 443.5 g/mol
InChI Key: BRXXGBQKENCFRX-UHFFFAOYSA-N
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Description

2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanophenyl group, a morpholine-4-carbonyl group, and a benzamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyanoacetanilide with 2-sulfanyl benzoic acid in boiling acetic acid . This reaction yields the desired compound through a series of nucleophilic aromatic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing and may reveal more about its molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Cyanophenyl)sulfanyl-N-phenylacetamide
  • 2-(4-Morpholinylcarbonyl)phenylsulfanylbenzonitrile

Uniqueness

2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of 2-[(2-CYANOPHENYL)SULFANYL]-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

2-(2-cyanophenyl)sulfanyl-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H21N3O3S/c26-17-19-5-1-3-7-22(19)32-23-8-4-2-6-21(23)24(29)27-20-11-9-18(10-12-20)25(30)28-13-15-31-16-14-28/h1-12H,13-16H2,(H,27,29)

InChI Key

BRXXGBQKENCFRX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3SC4=CC=CC=C4C#N

Origin of Product

United States

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